

identifying natural derivatives of amentoflavone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amentoflavone*
Cat. No.: *B1664850*

[Get Quote](#)

An In-depth Technical Guide to the Natural Derivatives of **Amentoflavone** for Researchers and Drug Development Professionals

Introduction

Amentoflavone is a naturally occurring biflavonoid, structurally a dimer of two apigenin molecules linked by a C3'-C8" bond.^{[1][2]} It is found in over 120 plant species, including those from the Selaginellaceae, Cupressaceae, and Euphorbiaceae families.^{[3][4]} **Amentoflavone** and its derivatives have garnered significant attention from the scientific community due to their wide spectrum of pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, antimicrobial, and neuroprotective properties.^{[1][2][5][6]} This technical guide provides a comprehensive overview of the natural derivatives of **amentoflavone**, their biological activities supported by quantitative data, the signaling pathways they modulate, and the experimental protocols used for their study.

Natural Derivatives of Amentoflavone

The structural diversity of **amentoflavone** derivatives arises primarily from methylation, glycosylation, and variations in the linkage between the flavonoid monomers. These modifications significantly influence their biological activity.

O-Methylated Derivatives

Methylation of the hydroxyl groups on the **amentoflavone** skeleton is a common natural modification. These derivatives often exhibit altered solubility and target-binding affinities.

- Ginkgetin: A dimethylated derivative of **amentoflavone**.
- Isoginkgetin: An isomer of ginkgetin.
- Bilobetin: A monomethylated derivative.
- Sequoiaflavone: Another monomethylated derivative.[7]
- Podocarpusflavone A: A monomethylated derivative.[7]
- Sciadopitysin: A trimethylated derivative.
- Kayaflavone: A dimethylated derivative.
- Heveaflavone: A monomethylated derivative.
- Sotetsuflavone: A monomethylated derivative.
- 4"-Methyl**amentoflavone** & 7",4"-Dimethyl**amentoflavone**: Derivatives with specific methylation patterns that show strong inhibitory activity against human Cathepsin B.[8]

Glycosidic Derivatives

Glycosylation involves the attachment of sugar moieties, which can enhance the water solubility and bioavailability of the parent compound.

- Carinoside B, C, and D: Biflavonoid glycosides isolated from *Lomatogonium carinthiacum*, where sugar units like L-arabinopyranose and D-glucose are attached to the biflavonoid core.[9]

Other Related Biflavonoids

This category includes biflavonoids that are structurally related to **amentoflavone** but may involve different monomer units or linkage types.

- Wikstaiwanones A, B, and C: Novel biflavonoids isolated from *Wikstroemia taiwanensis*, featuring an unusual C-3/C-6" linkage between a flavone and a flavan-3-ol moiety.[10][11]
- Sikokianins B and C: Known biflavonoids also found in *Wikstroemia taiwanensis*.[10]

- Isochamaejasmin: A biflavanone derivative.[\[10\]](#)

Quantitative Data on Biological Activities

The following tables summarize key quantitative data for **amentoflavone** and its natural derivatives, highlighting their potential in drug development.

Table 1: Enzyme Inhibitory Activity

Compound	Target Enzyme	IC50 (μM)	Source Organism / Notes	Reference
Amentoflavone	Human Cathepsin B	1.75	Potent cysteine protease inhibitor	[6] [8] [12]
4"- Methylamentofla- vone	Human Cathepsin B	1.68	Isolated from Taxodium mucronatum	[8]
7",4"- Dimethylamentof- avone	Human Cathepsin B	0.55	Isolated from Taxodium mucronatum	[8]
Amentoflavone	Cyclooxygenase- 1 (COX-1)	12.4	Selective inhibition	[6]
Amentoflavone	Protein Tyrosine Phosphatase 1B (PTP1B)	7.3 ± 0.5	Non-competitive inhibitor (Ki = 5.2 μM)	[6]

| **Amentoflavone** | Adipocyte-derived Phosphodiesterase (PDE) | 0.27 | Potent inhibitor |[\[6\]](#) |

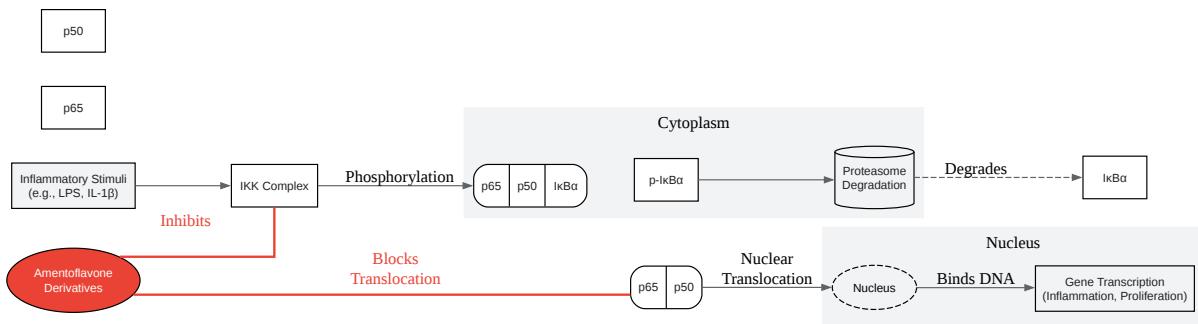
Table 2: Antimicrobial Activity

Compound	Target Organism	MIC (μ g/mL)	Notes	Reference
Sikokianin B	Mycobacterium tuberculosis H37Rv	15	Isolated from <i>W. taiwanensis</i>	[10] [11]

| Sikokianin C | Mycobacterium tuberculosis H37Rv | 15 | Isolated from *W. taiwanensis* | [\[10\]](#)[\[11\]](#)
|

Table 3: Receptor Binding Affinity

Compound	Target	Ki (nM)	Notes	Reference
----------	--------	---------	-------	-----------

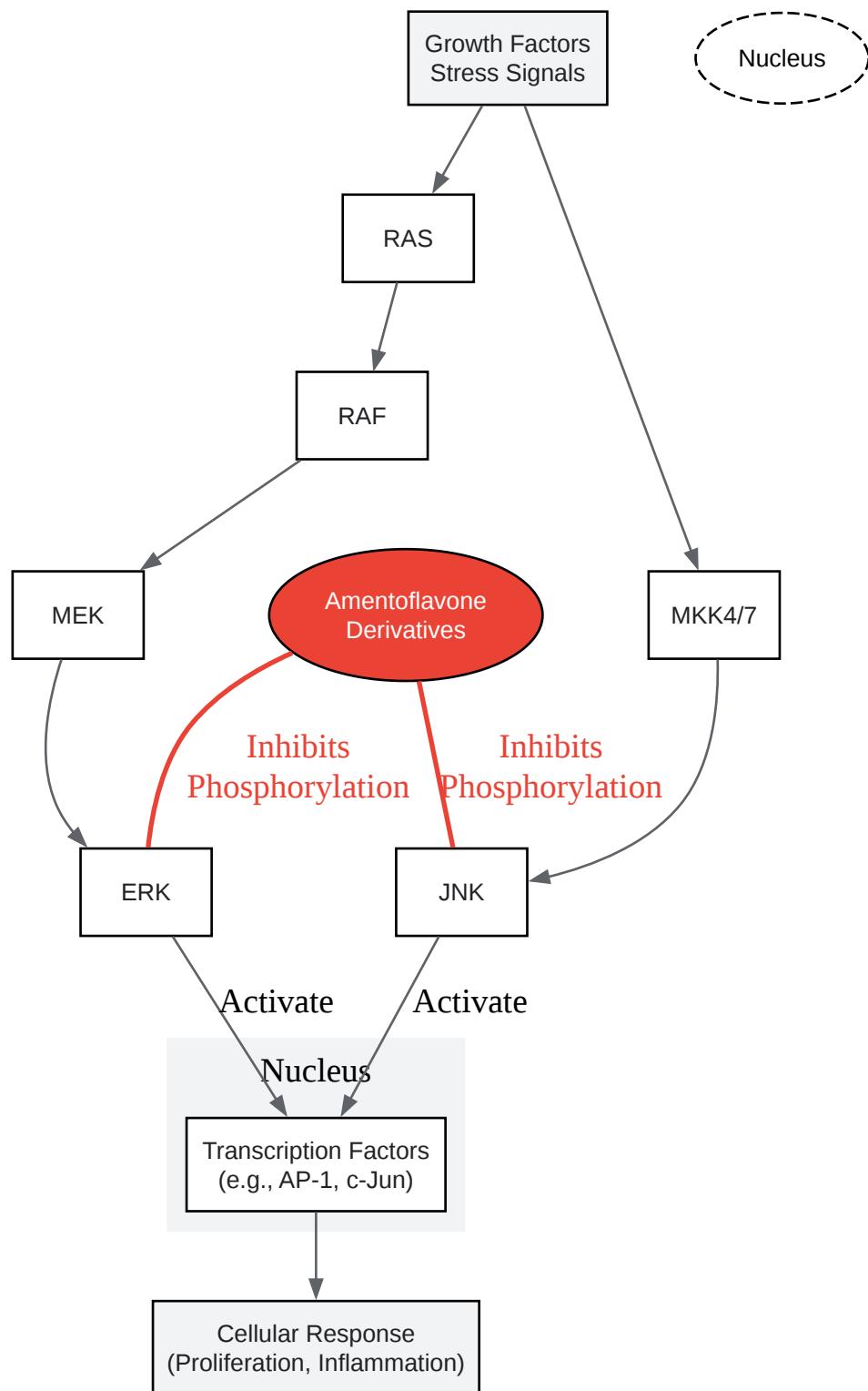

| 7,7",4"-trimethyl-2,3-dihydro**amentoflavone** | Dopamine Transporter (DAT) | 172 | Shows significant binding activity | [\[13\]](#) |

Signaling Pathways and Mechanisms of Action

Amentoflavone and its derivatives exert their biological effects by modulating multiple intracellular signaling pathways, which are critical in the pathogenesis of diseases like cancer and inflammatory disorders.

NF- κ B Signaling Pathway

The Nuclear Factor kappa-B (NF- κ B) pathway is a central regulator of inflammation, cell proliferation, and survival.[\[14\]](#) **Amentoflavone** has been shown to inhibit this pathway at several points.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[15\]](#) It can prevent the degradation of $I\kappa B\alpha$, thereby sequestering the NF- κ B p65/p50 dimer in the cytoplasm and blocking its nuclear translocation and subsequent activation of target genes.[\[15\]](#) This inhibition leads to reduced expression of inflammatory mediators and pro-survival proteins.[\[6\]](#)[\[14\]](#)



[Click to download full resolution via product page](#)

Inhibition of the NF-κB signaling pathway by **amentoflavone** derivatives.

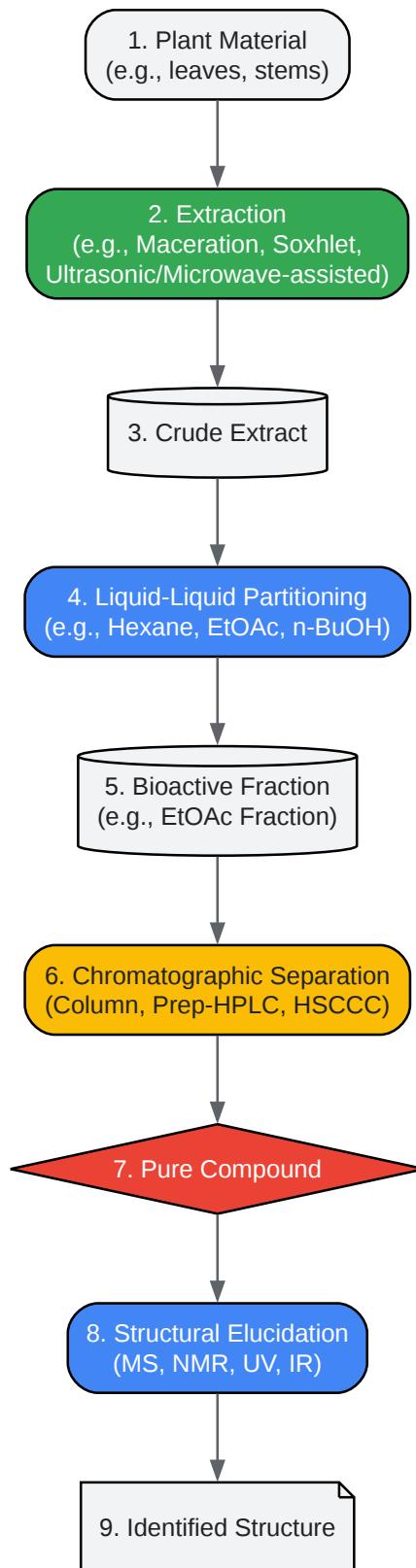
MAPK (ERK, JNK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) cascades, are crucial for regulating cell growth, differentiation, and stress responses. Dysregulation of these pathways is common in cancer and osteoarthritis.[15] **Amentoflavone** has been shown to suppress the phosphorylation, and thus activation, of both ERK and JNK in various cell models, contributing to its anti-cancer and anti-inflammatory effects.[1][15]

[Click to download full resolution via product page](#)

Inhibition of MAPK (ERK/JNK) signaling by **amentoflavone** derivatives.

PI3K/Akt/mTOR Signaling Pathway


The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a key regulator of cell growth, survival, and metabolism. **Amentoflavone** has been reported to induce apoptosis and autophagy in cancer cells by suppressing this pathway.[\[1\]](#)[\[6\]](#)

Experimental Protocols

This section details the methodologies for the extraction, isolation, structural elucidation, and bioactivity assessment of **amentoflavone** derivatives.

General Workflow for Isolation and Identification

The process begins with the extraction from plant material, followed by fractionation and purification using various chromatographic techniques, and finally, structural identification using spectroscopic methods.

[Click to download full resolution via product page](#)

General workflow for isolating and identifying natural products.

Extraction and Purification Protocols

Objective: To extract and isolate pure **amentoflavone** derivatives from a plant source.

Protocol 1: Solvent Extraction and Column Chromatography[11][16][17]

- Preparation: Air-dry and powder the plant material (e.g., stems of *Wikstroemia taiwanensis*).
- Extraction: Macerate the powdered material with methanol (MeOH) at room temperature. Concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.
- Fractionation: Suspend the crude extract in water and partition successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
- Bioassay-Guided Fractionation: Test the fractions for the desired biological activity (e.g., antitubercular activity).[11]
- Column Chromatography: Subject the most active fraction (e.g., EtOAc) to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
- Further Purification: Combine fractions containing similar compounds (monitored by TLC) and further purify using Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)[17][18]

- Preparation: Obtain the crude extract or a bioactive fraction as described above.
- Solvent System Selection: Select a suitable two-phase solvent system (e.g., n-hexane:ethyl acetate:methanol:water at 1:2:1.5:1.5, v/v/v/v). The partition coefficient (K) of the target compound should be between 0.5 and 2.0.
- HSCCC Separation:
 - Fill the column with the stationary phase (e.g., the lower phase).
 - Rotate the column at a specific speed (e.g., 850 rpm).

- Pump the mobile phase (e.g., the upper phase) at a set flow rate.
- Once hydrodynamic equilibrium is reached, inject the sample solution.
- Collect the eluent in fractions and monitor with TLC or HPLC.
- Isolation: Combine and evaporate the pure fractions to obtain the target compound. This method yielded **amentoflavone** with 91.4% purity from *Selaginella doederleinii*.[17]

Structural Elucidation Protocol[9][10][11]

Objective: To determine the chemical structure of an isolated pure compound.

- Mass Spectrometry (MS): Perform High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact molecular weight and deduce the molecular formula.
- UV-Visible Spectroscopy: Record the UV spectrum in methanol. The absorption maxima (λ_{max}) provide information about the flavonoid skeleton. Adding shift reagents (e.g., aq. KOH) can help identify the positions of free hydroxyl groups.[10][11]
- Infrared (IR) Spectroscopy: Record the IR spectrum (e.g., using KBr discs) to identify functional groups such as hydroxyls (-OH) and carbonyls (C=O).[11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve the sample in a suitable deuterated solvent (e.g., CD₃OD, acetone-d₆, DMSO-d₆).
 - 1D NMR: Record ¹H NMR and ¹³C NMR spectra to identify the types and numbers of protons and carbons.
 - 2D NMR:
 - HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded protons and carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons to establish the connectivity of the molecular skeleton and the linkage positions in the biflavonoid.
- COSY (Correlation Spectroscopy): Identify proton-proton spin-spin coupling networks.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, which is crucial for elucidating stereochemistry.[\[10\]](#)

Anticancer Bioactivity Protocol (In Vitro)[\[14\]](#)

Objective: To assess the cytotoxic and apoptotic effects of a derivative on a cancer cell line (e.g., A549 non-small cell lung cancer).

- Cell Viability (MTT Assay):
 - Seed A549 cells in a 96-well plate and allow them to adhere.
 - Treat the cells with various concentrations of the test compound for 24-48 hours.
 - Add MTT solution and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.
 - Dissolve the formazan crystals in DMSO and measure the absorbance at ~570 nm. Cell viability is expressed as a percentage of the untreated control.
- Apoptosis Assessment (DAPI Staining):
 - Treat cells grown on coverslips with the compound.
 - Fix the cells and stain with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds to DNA.
 - Observe the cells under a fluorescence microscope. Apoptotic cells will show characteristic nuclear condensation and fragmentation.
- Reactive Oxygen Species (ROS) Measurement:

- Load the treated cells with DCFH-DA (2',7'-dichlorofluorescin diacetate).
- DCFH-DA is non-fluorescent but is oxidized by intracellular ROS to the highly fluorescent DCF.
- Measure the fluorescence intensity using a fluorometer or fluorescence microscope to quantify ROS levels.
- Caspase Activity Assay:
 - Lyse the treated cells to release cellular proteins.
 - Add a specific caspase substrate (e.g., for caspase-3 or caspase-9) that is conjugated to a colorimetric or fluorometric reporter.
 - Measure the signal generated upon cleavage of the substrate by active caspases. This quantifies the activation of the apoptotic cascade.

Conclusion and Future Perspectives

The natural derivatives of **amentoflavone** represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse structures, arising from modifications like methylation and glycosylation, give rise to a range of biological activities, particularly as inhibitors of key signaling pathways like NF-κB and MAPK. The protocols detailed in this guide provide a robust framework for the continued exploration of these compounds. Future research should focus on the semi-synthesis or total synthesis of promising derivatives to overcome supply limitations from natural sources,[19] as well as in-depth preclinical and clinical studies to validate their efficacy and safety for drug development. The de novo biosynthesis of **amentoflavone** in engineered microorganisms also presents a promising avenue for sustainable production.[7][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Insights Into Amentoflavone: A Natural Multifunctional Biflavanoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amentoflavone derivatives significantly act towards the main protease (3CLPRO/MPRO) of SARS-CoV-2: in silico admet profiling, molecular docking, molecular dynamics simulation, network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavanoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavanoid [frontiersin.org]
- 7. Gymnosperm-specific CYP90Js enable biflavanoid biosynthesis and microbial production of amentoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amentoflavone and its derivatives as novel natural inhibitors of human Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Structural Elucidation and Bioactivity of Biflavanoids from the Stems of Wikstroemia taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. journaljocamr.com [journaljocamr.com]
- 14. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amentoflavone maintaining extracellular matrix homeostasis and inhibiting subchondral bone loss in osteoarthritis by inhibiting ERK, JNK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Amentoflavone for treating cardiocerebrovascular diseases and neurological disorders [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]

- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Gymnosperm-specific CYP90Js enable biflavanoid biosynthesis and microbial production of amentoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [identifying natural derivatives of amentoflavone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664850#identifying-natural-derivatives-of-amentoflavone\]](https://www.benchchem.com/product/b1664850#identifying-natural-derivatives-of-amentoflavone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com